(S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one
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Overview
Description
(S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a piperidine ring substituted with a cyclopropyl-methyl-amino group and an amino-propanone moiety, making it structurally unique and potentially biologically active.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropyl-Methyl-Amino Group: This step involves the substitution of a suitable leaving group on the piperidine ring with a cyclopropyl-methyl-amino group.
Attachment of the Amino-Propanone Moiety: The final step involves the addition of the amino-propanone moiety to the piperidine ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in research to understand its biological activity and potential therapeutic effects.
Industrial Applications: It may be used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one: The enantiomer of the compound, which may have different biological activity.
2-Amino-1-[4-(methyl-amino)-piperidin-1-yl]-propan-1-one: A structurally similar compound lacking the cyclopropyl group.
2-Amino-1-[4-(ethyl-amino)-piperidin-1-yl]-propan-1-one: Another similar compound with an ethyl group instead of a cyclopropyl group.
Uniqueness
(S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one is unique due to its specific chiral configuration and the presence of the cyclopropyl-methyl-amino group, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
(2S)-2-amino-1-[4-[cyclopropyl(methyl)amino]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-9(13)12(16)15-7-5-11(6-8-15)14(2)10-3-4-10/h9-11H,3-8,13H2,1-2H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEUIYODYUCKQK-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N(C)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)N(C)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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